molecular formula C26H24ClN3O2 B13396656 1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B13396656
M. Wt: 445.9 g/mol
InChI Key: NGLHSHVFFKGHCX-UHFFFAOYSA-N
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Description

1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a biphenyl group, a chloro-substituted imidazo[1,2-a]pyridine core, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.

    Chlorination: The chloro group is introduced via electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Carboxylic Acid Moiety: This step involves the nucleophilic substitution of the piperidine ring with the imidazo[1,2-a]pyridine intermediate, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine: Similar structure but with a triazine core instead of imidazo[1,2-a]pyridine.

    6-Chloroimidazo[1,2-a]pyridine Derivatives: Compounds with variations in the substituents on the imidazo[1,2-a]pyridine ring.

Uniqueness

1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its biphenyl group and chloro-substituted imidazo[1,2-a]pyridine core contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

1-[[6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C26H24ClN3O2/c27-22-10-11-24-28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)23(30(24)16-22)17-29-14-12-21(13-15-29)26(31)32/h1-11,16,21H,12-15,17H2,(H,31,32)

InChI Key

NGLHSHVFFKGHCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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